Ranolazine-D8
描述
Ranolazine-D8 is the deuterium labeled Ranolazine . Ranolazine, sold under the trade name Ranexa, is a well-tolerated medication that selectively inhibits the late sodium current . It is used to treat chronic angina (chest pain), usually in combination with other medicines .
Molecular Structure Analysis
Ranolazine is a piperazine derivative . Its molecular structure resembles that of lidocaine and mexiletine, representatives of class IB antiarrhythmic drugs . Ranolazine is N ‐ (2,6‐dimethylphenyl)‐4 (2‐hydroxy‐3‐ [2‐meth‐oxyphenoxy]‐propyl)‐1‐piperazine acetamide dihydrochloride .Chemical Reactions Analysis
At clinically therapeutic levels, Ranolazine inhibits sodium and potassium ion channel currents . In disease states, enhanced sodium–calcium exchange due to augmented late phase of the inward sodium current activity leads to increased cytosolic calcium concentration .Physical And Chemical Properties Analysis
Ranolazine is N ‐ (2,6‐dimethylphenyl)‐4 (2‐hydroxy‐3‐ [2‐meth‐oxyphenoxy]‐propyl)‐1‐piperazine acetamide dihydrochloride . It does not affect heart rate or blood pressure .科学研究应用
抗心律失常作用:Ranolazine在心室和心房均表现出抗心律失常特性。它可以抑制与急性冠状动脉综合征、长QT综合征、心力衰竭、缺血和再灌注等病况相关的心律失常。它特别有效于抑制心房快速心律失常和心房颤动。其机制主要通过抑制心室中的晚期I(Na)和心房中的使用依赖性抑制峰值I(Na)和I(Kr) (Antzelevitch et al., 2011)。
对缺血再灌注损伤的保护作用:Ranolazine减少Ca2+超载和氧化应激,改善线粒体完整性,从而保护孤立心脏免受缺血再灌注损伤。这些效应归因于其阻断缺血期间产生的晚期Na+电流、阻断线粒体复合物I活性,或调节线粒体代谢 (Aldakkak et al., 2011)。
对心脏电生理的影响:Ranolazine以不同的效力抑制HERG和IsK电流,影响QT间期和心室节律。其安全性值得注意,因为它不会引发扭转型室速心律失常,这是许多抗心律失常药物的常见副作用 (Schram et al., 2004)。
促进葡萄糖氧化:在缺血再灌注的心脏中,Ranolazine显著改善功能结果,伴随着葡萄糖氧化的增加和脂肪酸氧化的减少,表明由于促进葡萄糖氧化而对心脏缺血/再灌注具有有益效果 (Mccormack et al., 1996)。
药代动力学:Ranolazine通过细胞色素P450酶广泛代谢,约5%以未改变形式经肾脏排泄。由于延长吸收,其缓释制剂的消除半衰期延长 (Jerling, 2006)。
临床应用超越心绞痛:Ranolazine在心房颤动、冠状动脉旁路手术后和复发性心房颤动中显示出潜力。它还显示出对冠心病患者的HbA1c降低作用。其他可能的适应症包括肺动脉高压、舒张功能障碍和化疗诱导的心脏毒性 (Banerjee et al., 2017)。
安全和危害
未来方向
属性
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)/i11D2,12D2,13D2,14D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLMZUWKNUAPSZ-FUEQIQQISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CC(COC2=CC=CC=C2OC)O)([2H])[2H])([2H])[2H])CC(=O)NC3=C(C=CC=C3C)C)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ranolazine-D8 |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。